3-Amino-2-(morpholin-4-yl)benzoic acid
Overview
Description
3-Amino-2-(morpholin-4-yl)benzoic acid is an organic compound that features both an amino group and a morpholine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzoic acid with morpholine under basic conditions to form 2-(morpholin-4-yl)benzoic acid, which is then subjected to nitration and subsequent reduction to yield the desired 3-amino derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-2-(morpholin-4-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The morpholine ring is a common motif in many biologically active molecules, and the presence of the amino group can enhance binding interactions with biological targets.
Medicine
Medicinally, derivatives of this compound are explored for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into various materials, enhancing their properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the morpholine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(morpholin-4-yl)benzoic acid
- 2-Amino-3-(morpholin-4-yl)benzoic acid
- 4-Amino-2-(morpholin-4-yl)benzoic acid
Uniqueness
3-Amino-2-(morpholin-4-yl)benzoic acid is unique due to the specific positioning of the amino and morpholine groups on the benzoic acid core. This arrangement can influence its reactivity and interactions with biological targets, making it distinct from its isomers and other similar compounds.
Properties
IUPAC Name |
3-amino-2-morpholin-4-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7,12H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBRVCSRLBCYBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285309 | |
Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-78-9 | |
Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924861-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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